molecular formula C20H23N7O3 B10913560 5-(3-nitrophenyl)-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(3-nitrophenyl)-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10913560
M. Wt: 409.4 g/mol
InChI Key: JYFYJKPFVULVCD-UHFFFAOYSA-N
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Description

N~7~-(1-METHYL-2-PIPERIDINOETHYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(1-METHYL-2-PIPERIDINOETHYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include a triazole derivative and a pyrimidine derivative, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for yield and purity, and the final product is purified using techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~7~-(1-METHYL-2-PIPERIDINOETHYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N7-(1-METHYL-2-PIPERIDINOETHYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~7~-(1-METHYL-2-PIPERIDINOETHYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE: Known for its unique structure and potential biological activities.

    Other Triazolopyrimidines: Compounds with similar core structures but different substituents, which may have varying biological activities and applications.

Uniqueness

N~7~-(1-METHYL-2-PIPERIDINOETHYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H23N7O3

Molecular Weight

409.4 g/mol

IUPAC Name

5-(3-nitrophenyl)-N-(1-piperidin-1-ylpropan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H23N7O3/c1-14(12-25-8-3-2-4-9-25)23-19(28)18-11-17(24-20-21-13-22-26(18)20)15-6-5-7-16(10-15)27(29)30/h5-7,10-11,13-14H,2-4,8-9,12H2,1H3,(H,23,28)

InChI Key

JYFYJKPFVULVCD-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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